2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone derivatives under acidic conditions to form the indole ring . Another common method involves the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This compound is known to modulate enzyme activity and receptor binding, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with similar chemical properties.
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-: Shares structural similarities but differs in its pharmacological profile.
Uniqueness
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and hydroxy groups contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
61110-60-9 |
---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C10H10ClNO2/c1-10(14)7-5-6(11)3-4-8(7)12(2)9(10)13/h3-5,14H,1-2H3 |
InChI Key |
AODXSHWXYTUCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.